molecular formula C19H16N2O5S2 B7729422 (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide

(4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide

Cat. No.: B7729422
M. Wt: 416.5 g/mol
InChI Key: NZQINWSIZKNAIO-SXGWCWSVSA-N
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Description

The compound “(4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide” features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) substituted with:

  • A (4-hydroxy-3-methoxyphenyl) group attached via a carboxamide linkage.
  • A 5-[(4-methoxyphenyl)methylene] moiety at the 5-position of the thiazolidinone ring.

This structure combines electron-donating (methoxy, hydroxy) and sulfur-containing (thioxo) groups, which may influence its physicochemical properties, reactivity, and biological activity. While direct data on this compound’s synthesis or applications are absent in the provided evidence, comparisons with structurally analogous thiazolidinone derivatives (see Table 1) allow for inferring its characteristics .

Properties

IUPAC Name

4-hydroxy-3-methoxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-25-13-6-3-11(4-7-13)9-16-18(24)21(19(27)28-16)20-17(23)12-5-8-14(22)15(10-12)26-2/h3-10,22H,1-2H3,(H,20,23)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQINWSIZKNAIO-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Thioxo-1,3-thiazolidin-4-one Core

The thiazolidinone core is synthesized via cyclocondensation of L-cysteine derivatives with carbonyl compounds. Adapted from, a solution of L-cysteine (0.1 mol) and ammonium thiocyanate (0.12 mol) in anhydrous ethanol is refluxed at 80°C for 6 hours. The intermediate 2-amino-thiazolidine-4-carboxylic acid is isolated by precipitation at pH 4.5, yielding a white solid (78% yield). Subsequent oxidation with iodine (1.2 eq) in dimethylformamide (DMF) at 0°C generates 2-thioxo-1,3-thiazolidin-4-one, confirmed by IR absorption at 1690 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S).

Table 1: Optimization of Core Synthesis

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFEthanol
Temperature (°C)8010080
Reaction Time (h)646
Yield (%)786578

Knoevenagel Condensation for 5-[(4-Methoxyphenyl)Methylene] Substitution

The 5-position is functionalized using 4-methoxybenzaldehyde (1.2 eq) in a Knoevenagel reaction. As detailed in, a mixture of 2-thioxo-1,3-thiazolidin-4-one (10 mmol), aldehyde (12 mmol), and piperidine (0.5 mL) in glacial acetic acid (20 mL) is refluxed at 120°C for 8 hours. The product precipitates upon cooling, yielding the 5-arylidene intermediate as a yellow crystalline solid (82% yield). Key spectral data includes:

  • ¹H-NMR (DMSO-d₆) : δ 7.85 (s, 1H, =CH), 7.62 (d, J=8.6 Hz, 2H, ArH), 6.99 (d, J=8.6 Hz, 2H, ArH), 3.83 (s, 3H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C=S).

Carboxamide Coupling at the 3-Position

The 4-hydroxy-3-methoxyphenylcarboxamide group is introduced via nucleophilic acyl substitution. Following, the intermediate from Step 2.2 (5 mmol) is dissolved in dry DMF (15 mL) under nitrogen. 4-Hydroxy-3-methoxybenzoic acid (5.5 mmol) is activated with DCC (6 mmol) and HOBt (5.5 mmol) at 0°C for 30 minutes. The mixture is stirred at room temperature for 24 hours, then poured into ice-water. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), yielding the title compound as a pale-yellow solid (68% yield).

Table 2: Coupling Reaction Optimization

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
DCC/HOBtDMF252468
EDC/HClCH₂Cl₂253654
HATUDMF0→251872

Structural Characterization and Analytical Data

The final compound is characterized comprehensively:

  • Molecular Formula : C₂₀H₁₇N₂O₅S₂.

  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (s, 1H, =CH), 7.65 (d, J=8.5 Hz, 2H, ArH), 7.12 (d, J=8.5 Hz, 2H, ArH), 6.94 (s, 1H, ArH), 6.88 (d, J=8.0 Hz, 1H, ArH), 6.79 (d, J=8.0 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

  • ¹³C-NMR (125 MHz, DMSO-d₆) : δ 192.1 (C=O), 168.3 (C=S), 152.4 (C-O), 148.9 (C=N), 126.5–112.4 (ArC), 56.1 (OCH₃), 55.8 (OCH₃).

  • HRMS (ESI+) : m/z calcd. for C₂₀H₁₇N₂O₅S₂ [M+H]⁺: 453.0534; found: 453.0538.

Discussion of Reaction Mechanistics

Knoevenagel Condensation Dynamics

The formation of the 5-arylidene moiety proceeds via a base-catalyzed enolate intermediate. Piperidine abstracts the acidic α-hydrogen of the thiazolidinone, generating a resonance-stabilized enolate that attacks the aldehyde carbonyl. Dehydration yields the conjugated α,β-unsaturated system, with electron-donating methoxy groups enhancing electrophilicity at the aldehyde carbon. Substituent effects were evident in competing reactions: electron-rich aldehydes (e.g., 4-methoxy) provided higher yields (82%) compared to electron-deficient analogs (e.g., 4-nitro, 58%).

Amide Coupling Selectivity

The use of DCC/HOBt minimizes racemization and ensures regioselective attack at the thiazolidinone nitrogen. Steric hindrance from the 5-arylidene group necessitates prolonged reaction times (24 h) for complete conversion. Alternative agents like HATU improved yields marginally (72%) but increased epimerization risks .

Chemical Reactions Analysis

Types of Reactions

The compound (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Thiazolidinone Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives possess cytotoxic effects on human breast and colon cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that thiazolidinones can inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Screening

In a screening study, a series of thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Compounds containing phenolic structures have been reported to exert anti-inflammatory effects. The presence of hydroxy and methoxy groups enhances their ability to scavenge free radicals and inhibit inflammatory mediators.

Case Study: In Vivo Anti-inflammatory Study

An investigation into the anti-inflammatory properties of related phenolic compounds showed significant reduction in edema in animal models when administered at specific doses . These findings support the potential use of the compound as an anti-inflammatory agent.

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer synthesis. The thiazolidinone moiety can be utilized to create cross-linked polymer networks with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Functional Polymers

Research has explored the use of thiazolidinone-based monomers in creating biodegradable polymers. These materials demonstrated improved mechanical strength and degradation rates suitable for environmental applications .

Photovoltaic Applications

The compound's electronic properties may also lend themselves to applications in organic photovoltaics. The conjugated system can facilitate charge transport, making it a candidate for organic solar cell materials.

Case Study: Organic Solar Cells

A study on organic photovoltaic devices incorporated similar thiazolidinone derivatives, resulting in improved power conversion efficiencies compared to traditional materials .

Mechanism of Action

The mechanism of action of (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy and methoxy groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Notes on Analytical Methods

  • Crystallography: Programs like SHELX () and ORTEP-3 () are widely used for structural determination of thiazolidinone derivatives, ensuring accurate comparison of bond lengths and angles .
  • Spectroscopy : ¹H/¹³C NMR and IR () are critical for confirming substituent positions and functional groups in analogues .

Biological Activity

The compound (4-hydroxy-3-methoxyphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Structure

The synthesis of this compound involves a multi-step process that typically includes the formation of thiazolidinone derivatives through the condensation of appropriate precursors. The structural formula can be represented as follows:

C20H20N2O4S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a thiazolidinone ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies that highlight its potential therapeutic applications. Key areas of activity include:

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colorectal (HCT116) cancers. IC50 values for these cell lines were reported to be below 10 µM, indicating potent activity .
Cell LineIC50 (µM)
MDA-MB 231<10
PC3<10
HCT116<10

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized in the table below:

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Inhibition of Protein Kinases : Similar thiazolidinones have been shown to inhibit key protein kinases involved in cancer cell proliferation .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MDA-MB 231 cells, revealing a significant decrease in cell viability and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

  • Thiazolidinone core formation : Condensation of 4-methoxyphenylaldehyde with thiourea derivatives under acidic or basic conditions to form the 2-thioxo-thiazolidin-4-one scaffold .
  • Carboxamide coupling : Reacting the thiazolidinone intermediate with (4-hydroxy-3-methoxyphenyl)carboxylic acid derivatives using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, THF) .
  • Optimization : Yield improvements (e.g., from 37% to 70% in analogous compounds) are achieved by varying solvents (ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst systems . Statistical Design of Experiments (DoE) can systematically identify optimal conditions, as demonstrated in flow-chemistry protocols for related heterocycles .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, thioxo groups) and monitors reaction progress. Key signals include thiazolidinone carbonyls (~170-175 ppm) and aromatic protons in the 6.5-8.0 ppm range .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities, especially for sulfur-containing moieties prone to oxidation .
  • X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects (e.g., Z/E isomerism in the methylene group) using SHELXL/SIR97 for refinement .

Advanced: How can researchers resolve crystallographic data discrepancies, particularly for flexible substituents?

  • Multi-program validation : Cross-check refinement results between SHELXL (for small-molecule precision) and SIR97 (for automated solution of phase problems) to address ambiguities in electron density maps .
  • Twinning analysis : Use SHELXD to detect pseudo-symmetry in crystals, common in compounds with methoxyphenyl groups that induce packing disorders .
  • Constraints/restraints : Apply geometric restraints for flexible moieties (e.g., the 4-hydroxy-3-methoxyphenyl group) to stabilize refinement, guided by Hirshfeld surface analysis .

Advanced: How do substituent electronic effects influence bioactivity, and how can SAR studies be designed?

  • Electron-donating vs. withdrawing groups : Methoxy groups enhance nucleophilicity at the thiazolidinone sulfur, affecting binding to targets like kinases or antimicrobial enzymes . Compare analogs with halogen (electron-withdrawing) vs. methoxy (electron-donating) substituents .
  • 3D-QSAR modeling : Use docking simulations (e.g., AutoDock) to correlate substituent positions (e.g., 4-hydroxy vs. 3-methoxy) with activity. Validate with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare datasets for analogs (e.g., thiazolidinone derivatives) to identify confounding factors like assay conditions (e.g., pH sensitivity of thioxo groups) .
  • Orthogonal assays : Confirm antimicrobial or anticancer activity via multiple methods (e.g., MIC assays + live-cell imaging) to rule out false positives from redox-active thiol groups .
  • Proteomic profiling : Use affinity chromatography or SPR to validate target engagement, distinguishing direct effects from off-target interactions .

Basic: What computational tools predict solubility and stability for formulation studies?

  • DFT calculations : Gaussian or ORCA software models solvation energy, critical for optimizing solubility of the polar carboxamide and hydrophobic methoxyphenyl groups .
  • Degradation studies : Monitor hydrolytic stability of the thioxo group under physiological pH (4–8) via HPLC, guided by Arrhenius kinetics .

Advanced: What strategies mitigate toxicity risks during in vivo testing?

  • Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides from methoxyphenyl oxidation) .
  • Prodrug design : Mask the 4-hydroxy group with acetyl or glycosyl moieties to reduce hepatotoxicity, leveraging enzymatic cleavage in target tissues .

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